molecular formula C13H15N3O3S2 B2435876 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 391864-03-2

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2435876
CAS RN: 391864-03-2
M. Wt: 325.4
InChI Key: GGYQFSMMUDOGTH-UHFFFAOYSA-N
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Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Peptide and Oligonucleotide Synthesis

Background: The growing market for therapeutic peptides and oligonucleotides (TIDES) has drawn significant attention. These molecules play essential roles in medicine, diagnostics, and biotechnology. Efficient and sustainable synthetic processes are crucial for their widespread application.

Insights:

Primer Design for DNA Sequencing and Amplification

Application:

RNA Synthesis via 5′-Silyl-2′-Orthoester Chemistry

Background: Insights:

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-4-20-13-16-15-12(21-13)14-11(17)8-6-5-7-9(18-2)10(8)19-3/h5-7H,4H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYQFSMMUDOGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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